
(2-Fluoro-3-formylphenyl)boronic acid
Descripción general
Descripción
(2-Fluoro-3-formylphenyl)boronic acid, or FFPBA, is an important reagent in organic synthesis. It is a versatile building block for the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and fragrances. FFPBA has been widely studied in recent years due to its unique properties and potential applications in various areas.
Aplicaciones Científicas De Investigación
Organic Synthesis and Industrial Production
Influencing Properties of Phenylboronic Compounds
The fluorine substituents in compounds like (2-Fluoro-3-formylphenyl)boronic acid significantly impact their properties. Their electron-withdrawing nature influences acidity, hydrolytic stability, structures in crystals and solutions, and spectroscopic properties. This compound and its derivatives find applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).
Synthesis and Structure Analysis
The synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline demonstrates the compound's utility in constructing glucose sensing materials. This compound's lower boronic acid pKa value and the ability to attach to polymers make it suitable for applications at physiological pH, such as in bodily fluids (Sasmita Das et al., 2003).
Fluorescence Quenching Studies
Fluorescence quenching studies of boronic acid derivatives, including this compound, reveal their potential in various sensing applications. The Stern–Volmer plots from these studies help understand the conformational changes in solutes and are crucial for developing advanced sensing materials (H. S. Geethanjali et al., 2015).
Boronic Acid-Diol Complexation
This compound, like other boronic acids, is instrumental in binding with biologically relevant diols, including saccharides and peptidoglycans. This property is used for preparing hydrogels with dynamic covalent or responsive behavior in biomaterials (William L. A. Brooks et al., 2018).
Specific Reduction of Fructose in Food Matrices
The compound's ability to form esters with diol structures has been explored for the specific reduction of fructose in food matrices, such as fruit juice. This application utilizes the known affinity of boronic acids for certain sugars, demonstrating the versatility of this compound in food technology (Paul Pietsch et al., 2016).
Catalysis in Amide Formation
This compound has also been used to synthesize new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid. These derivatives are effective catalysts in the direct amide formation between carboxylic acids and amines, demonstrating its potential in organic catalysis (K. Arnold et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of (2-Fluoro-3-formylphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
Its log Po/w values indicate that it has low lipophilicity . These properties suggest that the compound may have good bioavailability .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is heat sensitive and its acidity and hydrolytic stability are affected by the presence of fluorine atoms . These factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
“(2-Fluoro-3-formylphenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
The future directions of “(2-Fluoro-3-formylphenyl)boronic acid” research could involve exploring novel chemistries using boron to fuel emergent sciences . This includes the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
Propiedades
IUPAC Name |
(2-fluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXJCPZHXDDRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584585 | |
| Record name | (2-Fluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849061-98-9 | |
| Record name | B-(2-Fluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-3-formylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-formylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



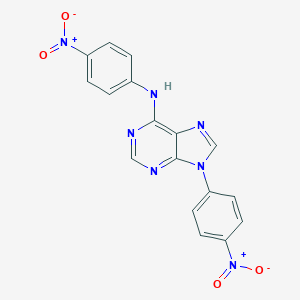
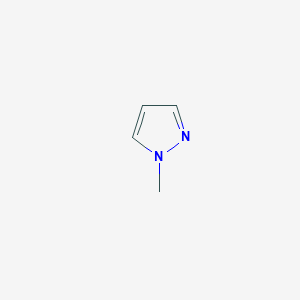
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
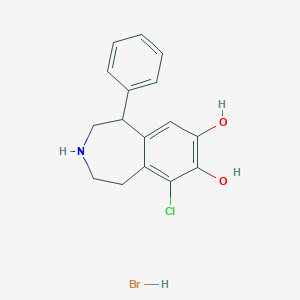
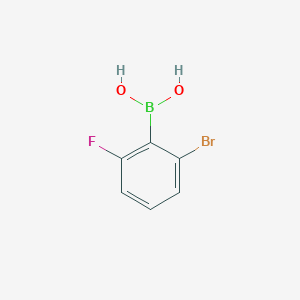



![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
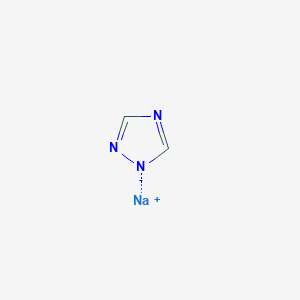

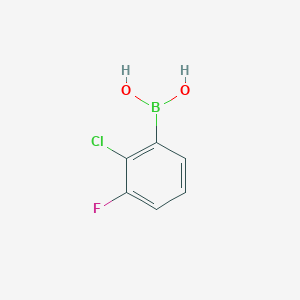
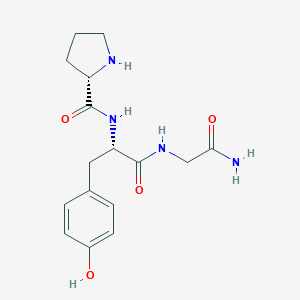
![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)